1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione, also known as FPiD, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Structural Analysis
A significant portion of the research surrounding the compound 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione focuses on its synthesis and structural characterization. The compound is often synthesized through reactions involving furan derivatives, piperidine, and imidazolidine-2,4-dione under specific conditions. For example, the synthesis of related compounds involves the reaction of furan-2,3-diones with various hydrazines or semicarbazones under different conditions, leading to the formation of pyrazole-3-carboxylic acid-hydrazide and pyrazolopyridazine compounds, which are structurally similar to the subject compound (Ilhan, Sarıpınar, & Akçamur, 2005). These synthetic routes highlight the versatility and reactivity of the furan-3-carbonyl and piperidin-4-yl components in forming complex heterocyclic structures.
Spectral and Combinatorial Analysis
In addition to synthesis, spectral and combinatorial analyses play a crucial role in understanding the chemical behavior and properties of compounds like 1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione. Research shows that these compounds can be characterized using various spectroscopic techniques, including NMR, IR, and X-ray diffraction, to elucidate their structure and confirm their synthesis. For instance, a study on a racemic 3-isobutyl-5-phenyl-5-(pyridin-4-yl)imidazolidine-2,4-dione, a compound with a similar structural framework, was analyzed using X-ray diffraction, spectral analysis, and DFT calculations to compare experimental and theoretical data, highlighting the importance of these techniques in understanding the molecular geometry and electronic properties of such compounds (Prasad et al., 2018).
Reactivity and Functional Group Interactions
The reactivity of the furan-3-carbonyl and piperidin-4-yl moieties within the compound's structure is of significant interest. The interactions between these functional groups and other reactants can lead to a variety of heterocyclic compounds with potential applications in medicinal chemistry and materials science. For example, the reaction of 2-imino-2H-furan-3one derivatives with binucleophiles can form new heterocyclic systems, demonstrating the compound's potential as a versatile precursor in synthetic organic chemistry (Nasibullina et al., 2015).
properties
IUPAC Name |
1-[1-(furan-3-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c23-17-12-21(19(25)22(17)16-4-2-1-3-5-16)15-6-9-20(10-7-15)18(24)14-8-11-26-13-14/h1-5,8,11,13,15H,6-7,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQZESIWOXLULL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(Furan-3-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione |
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